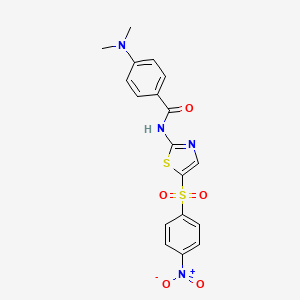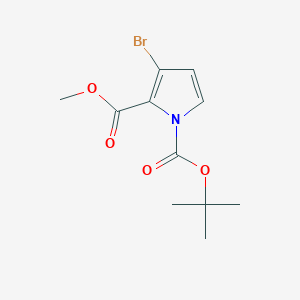
4-(dimethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DNTB, and it is an organic molecule that belongs to the category of sulfonamides. DNTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of DNTB is based on its chemical structure. DNTB contains a thiazole ring that can act as a nucleophile, and a sulfonamide group that can act as an electrophile. These functional groups make DNTB a reactive molecule that can interact with a variety of biological molecules, including enzymes, proteins, and nucleic acids.
Biochemical and Physiological Effects
DNTB has been shown to have a variety of biochemical and physiological effects. One of the primary effects of DNTB is its ability to inhibit the activity of proteases. This property of DNTB has been used to study the role of proteases in various biological processes, including inflammation and cancer.
DNTB has also been shown to have antioxidant properties. This property of DNTB has been used to study the role of oxidative stress in various biological processes, including aging, neurodegenerative diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DNTB in lab experiments is its versatility. DNTB can be used as a chromogenic substrate, a fluorescent probe, and an inhibitor of proteases, making it a valuable tool for studying a variety of biological processes.
One of the limitations of using DNTB in lab experiments is its potential toxicity. DNTB is a reactive molecule that can interact with a variety of biological molecules, including enzymes, proteins, and nucleic acids. This property of DNTB can lead to unwanted side effects and toxicity in living organisms.
Zukünftige Richtungen
There are several future directions for the use of DNTB in scientific research. One potential application of DNTB is as a diagnostic tool for the detection of protease activity in vivo. This could have important implications for the diagnosis and treatment of diseases such as cancer and inflammation.
Another potential application of DNTB is as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative diseases. DNTB has been shown to have antioxidant properties and to inhibit the activity of proteases, both of which could be beneficial in the treatment of these diseases.
Conclusion
In conclusion, 4-(dimethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a valuable tool for scientific research. Its unique properties make it a versatile compound that can be used in a variety of applications, including as a chromogenic substrate, a fluorescent probe, and an inhibitor of proteases. Despite its potential toxicity, DNTB has important implications for the diagnosis and treatment of diseases such as cancer and inflammation. Further research is needed to fully explore the potential applications of DNTB in scientific research.
Synthesemethoden
The synthesis of DNTB involves a multi-step process that starts with the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride to yield the final product, DNTB. The synthesis of DNTB is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DNTB has been widely used in scientific research for its unique properties. One of the primary applications of DNTB is as a chromogenic substrate for the determination of protease activity. DNTB can be cleaved by a variety of proteases, including trypsin, chymotrypsin, and elastase, resulting in the release of a yellow-colored product that can be easily detected using spectrophotometry.
Another important application of DNTB is as a fluorescent probe for the detection of reactive oxygen species (ROS). DNTB can be oxidized by ROS, resulting in the formation of a fluorescent product that can be detected using fluorescence spectroscopy. This property of DNTB has been used to study the role of ROS in various biological processes, including aging, inflammation, and cancer.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S2/c1-21(2)13-5-3-12(4-6-13)17(23)20-18-19-11-16(28-18)29(26,27)15-9-7-14(8-10-15)22(24)25/h3-11H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGKGUPMPWOOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Formyl-1H-pyrrol-2-yl)-N-spiro[2.5]octan-2-ylacetamide](/img/structure/B2948274.png)



![1-[(3-Fluorophenyl)methyl]-5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2948280.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(1H-Indol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2948283.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2948285.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2948288.png)


![4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde](/img/structure/B2948292.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)
